molecular formula C25H26FN3O3S B2948125 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one CAS No. 439094-52-7

5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2948125
CAS No.: 439094-52-7
M. Wt: 467.56
InChI Key: PSYFWAOFYLUUJM-UHFFFAOYSA-N
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Description

5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
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Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-18-6-8-19(9-7-18)33(31,32)29-13-12-20-22(29)10-11-24(25(20)30)28-16-14-27(15-17-28)23-5-3-2-4-21(23)26/h2-9,12-13,24H,10-11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYFWAOFYLUUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC(C3=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one plays a role in biochemical reactions, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound has been shown to be more selective to ENT2 than to ENT1.

Molecular Mechanism

At the molecular level, 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects through binding interactions with ENTs. It acts as a non-competitive inhibitor, reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km. The compound’s inhibitory effect could not be washed out, indicating that it binds irreversibly.

Biological Activity

The compound 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one (commonly referred to as L107-0229) is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and related structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C26H24FN5O3
  • IUPAC Name : 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
  • SMILES Notation : Cc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1

Research has indicated that L107-0229 exhibits significant activity as an inhibitor of equilibrative nucleoside transporters (ENTs) , particularly ENT2. ENTs are crucial for nucleotide synthesis and regulation of adenosine function, making them vital in various physiological and pathological processes including cancer and inflammation.

Key Findings:

  • Selectivity : L107-0229 has been shown to be more selective for ENT2 compared to ENT1, with studies demonstrating a selectivity factor ranging from 5 to 10-fold .
  • Inhibition Potency : The compound's IC50 values for inhibiting ENT2 have been reported in the range of nanomolar concentrations, indicating potent biological activity .

Antitumor Activity

Several studies have explored the antitumor potential of L107-0229. Its ability to inhibit nucleoside transporters may contribute to reduced tumor growth by limiting the availability of nucleotides necessary for DNA synthesis.

Case Studies:

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with L107-0229 resulted in significant reductions in cell viability. The compound was tested across various concentrations, revealing a dose-dependent response.
    Concentration (µM)Cell Viability (%)
    0.0195
    0.180
    150
    1020
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that L107-0229 induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how modifications to the chemical structure of L107-0229 influence its biological activity. Variations in the piperazine ring or the sulfonyl group have been correlated with changes in potency and selectivity for ENT subtypes.

Notable Modifications:

  • Substituting different phenyl groups on the piperazine ring has shown varying degrees of inhibition against ENT2.
ModificationIC50 (µM)Selectivity Ratio (ENT2/ENT1)
2-Fluorophenyl0.2510
4-Chlorophenyl0.158
Phenyl0.305

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